molecular formula C8H5ClN2O2S B1652046 Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate CAS No. 1379302-45-0

Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Cat. No.: B1652046
CAS No.: 1379302-45-0
M. Wt: 228.66
InChI Key: FVJHQTIEVGKCCG-UHFFFAOYSA-N
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Description

Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is a chemical compound belonging to the class of thieno[3,2-d]pyrimidines This compound features a sulfur atom within a fused ring structure, which is characteristic of thieno[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-chlorothiophene with a suitable pyrimidine derivative in the presence of a catalyst, such as palladium on carbon (Pd/C), under heating conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.

Biology: In biological research, the compound is studied for its potential biological activities. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.

Medicine: The compound is investigated for its medicinal properties, particularly in the treatment of inflammatory diseases and cancer. Its derivatives are being explored for their anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.

Mechanism of Action

The mechanism by which Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate

  • Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Uniqueness: Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the chlorine atom at the 4-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c1-13-8(12)7-10-4-2-3-14-5(4)6(9)11-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJHQTIEVGKCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C(=N1)Cl)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857495
Record name Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379302-45-0
Record name Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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